3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide

Heterocyclic synthesis Thienopyridine Reactivity divergence

Ester, acid, and amide analogs of the thieno[2,3-b]pyridine scaffold cannot undergo key condensation and cyclization reactions required for pyrazole, triazolothione, or thiadiazole synthesis-only the 2-carbohydrazide derivative (CAS 128918-28-5) enables these transformations directly. • One-step pyrazole/pyrazoline formation with chalcones & 1,3-diketones; derivatives show dual COX-2/5-LOX inhibition (IC₅₀ 0.15 µM). • Divergent CS₂ cyclization yields pyridothienothiazines vs. pyridothienopyrimidines from the carboxamide under identical conditions. • Direct precursor to triazolothiones, thiadiazoles & triazoles; derivatives exhibit MIC <8.0 µM vs. B. subtilis with biofilm inhibition. • Scale-up validated via one-pot protocol from 3-amino-thienopyridine precursors. ≥95% purity. Ships globally from BenchChem.

Molecular Formula C10H12N4OS
Molecular Weight 236.3 g/mol
CAS No. 128918-28-5
Cat. No. B157124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
CAS128918-28-5
Molecular FormulaC10H12N4OS
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C
InChIInChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15)
InChIKeyFOUODUVGPUPSNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.2 [ug/mL]

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide (CAS 128918-28-5): Core Structural and Functional Profile for Procurement


3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide (CAS 128918-28-5, MF: C10H12N4OS, MW: 236.29) is a heterocyclic building block belonging to the thieno[2,3-b]pyridine family, distinguished by the concurrent presence of a free 3-amino group and a 2-carbohydrazide moiety on the fused thiophene-pyridine core . The compound is commercially available from multiple reputable suppliers at purities of ≥95% and is primarily employed as a versatile synthetic intermediate for constructing polyfunctionalized heterocycles with demonstrated pharmacological relevance, including pyrazoles, pyrimidines, triazines, oxadiazoles, and triazolothiones [1][2].

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide: Why In-Class Analogs Cannot Be Simply Interchanged


The 2-carbohydrazide functional group fundamentally alters the reactivity profile of the thieno[2,3-b]pyridine scaffold compared to its closest analogs—the 2-carboxamide (CAS 67795-42-0), the 2-carboxylic acid, and the 2-carboxylate ester (CAS 52505-56-3). In a direct head-to-head study under identical reaction conditions (CS₂ in pyridine), the N-arylidene carbohydrazide derivative underwent a divergent cyclization pathway to yield a pyridothienothiazine scaffold, whereas the corresponding carboxamide analog produced pyridothienopyrimidines [1]. Furthermore, the hydrazide group uniquely enables condensation with 1,3-diketones and chalcones to form pyrazole and pyrazoline derivatives directly, a transformation inaccessible to the ester or amide congeners without additional activation steps [2]. Substituting the carbohydrazide with the carboxamide, ester, or acid therefore diverts or blocks key synthetic routes, making the choice of the 2-carbohydrazide derivative a non-negotiable requirement for specific downstream heterocyclic synthesis workflows.

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide: Quantitative Evidence Guide for Comparator-Based Selection


Divergent Reactivity with Carbon Disulfide: Carbohydrazide vs. Carboxamide Pathway Partitioning

In a direct head-to-head comparison, Bakhite et al. (2000) demonstrated that treating 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (1a) and its N-aryl derivatives (1b-d) with carbon disulfide in pyridine under reflux yielded pyridothienopyrimidines (2a-d). In contrast, when the analogous N1-arylidene-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazides (1e-h), derived from the target carbohydrazide compound, were subjected to the same reaction conditions, the product obtained was exclusively pyridothienothiazine (3), a completely different heterocyclic scaffold [1]. This demonstrates that the hydrazide-derived substrates follow a distinct cyclization trajectory, yielding thiazine rather than pyrimidine products.

Heterocyclic synthesis Thienopyridine Reactivity divergence

Pyrazole/Pyrazoline Formation via 1,3-Diketone and Chalcone Condensation: Exclusive to the Carbohydrazide

Ho (1999) reported that 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide reacts with chalcones (2a-2d) under acid catalysis to yield 3-amino-2-[(3,5-disubstituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines (3a-3d). In a parallel study, the same carbohydrazide reacted with 1,3-diketones in glacial acetic acid to afford the corresponding 2-(pyrazol-1-yl-carbonyl) derivatives [1]. In contrast, the ester precursor (ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) cannot directly undergo these cyclocondensation reactions without prior hydrazinolysis to generate the hydrazide in situ—an additional synthetic step that typically reduces overall yield. No equivalent direct pyrazole-forming pathway exists for the 2-carboxamide or 2-carboxylic acid analogs under comparable conditions [2].

Pyrazole synthesis Cyclocondensation Medicinal chemistry building block

Access to Biologically Active Triazolothione and Thiadiazole Derivatives with Sub-8 µM Antibacterial Activity

The carbohydrazide intermediate is essential for generating triazolothione, thiadiazole, and triazole-functionalized thieno[2,3-b]pyridine derivatives. In a study where furo/thieno[2,3-b]pyridine carboxylates were converted to carbohydrazides, subsequent reaction with phenyl isothiocyanates and cyclization with NaOH, H₂SO₄, or N₂H₄·H₂O yielded derivatives 9a-l. Compounds 9c-h exhibited high antibacterial activity against Bacillus subtilis MTCC 121 at concentrations below 8.0 µM, with ciprofloxacin as the reference standard [1]. This biological outcome is directly enabled by the carbohydrazide functionality; the corresponding ester or acid precursors lack the reactive handle necessary for this derivatization sequence.

Antimicrobial Triazolothione Biofilm inhibition

COX-2/5-LOX Dual Inhibition: Potency of Thieno[2,3-b]pyridine Derivatives Derived from carbohydrazide Precursors

Mohamed et al. (2018) exploited thieno[2,3-b]pyridine-2-carbohydrazide as the key intermediate for synthesizing a series of dual COX/5-LOX inhibitors. The most active derivative (compound 7a) inhibited 5-LOX with an IC50 of 0.15 µM, while its p-chloro analog (7b) inhibited COX-2 with an IC50 of 7.5 µM. In a rat paw edema model, these compounds demonstrated anti-inflammatory potency exceeding that of ibuprofen [1]. Additionally, BindingDB data for a related thieno[2,3-b]pyridine derivative confirmed 5-LOX IC50 = 60 nM and COX-1 IC50 = 500 nM [2]. The carbohydrazide group is structurally essential for generating these bioactive derivatives; the carboxamide analog (CAS 67795-42-0) is primarily reported as a LIMK1/IKKβ inhibitor with an entirely different target profile [3].

Anti-inflammatory COX-2 inhibition 5-LOX inhibition

One-Pot Synthetic Efficiency for 3-Amino-6-(subs.)thieno[2,3-b]pyridine-2-carbohydrazide Generation

Attaby et al. (2013) developed a one-pot protocol for the direct preparation of 3-amino-6-(substituted)thieno[2,3-b]pyridine-2-carbohydrazides from 3-amino-6-thieno[2,3-b]pyridines and hydrazine hydrate in refluxing ethanol. The method was reported to deliver high to excellent yields with a simple experimental and work-up procedure [1]. This stands in contrast to the traditional two-step sequence (ester hydrolysis to acid, then hydrazide coupling, or ester hydrazinolysis) that is required when starting from the ethyl ester analog, where overall yields may be eroded by intermediate purification losses. The one-pot protocol directly addresses procurement considerations by demonstrating that the target compound class can be efficiently generated at scale.

One-pot synthesis Process efficiency Building block preparation

Commercial Availability and Purity Benchmarking Against the Closest Carboxamide Analog

The target carbohydrazide compound is commercially stocked by multiple established suppliers. AKSci offers the compound at ≥95% purity (Product 4313CD) with long-term storage recommendations at cool, dry conditions . Santa Cruz Biotechnology lists the compound (sc-276000) at research-grade quality . Enamine includes it in their catalog (EN300-13713) as a synthetic building block [1]. By comparison, the closest analog—3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 67795-42-0)—is available at 98% purity from Aladdin but is primarily marketed as a LIMK1/IKKβ inhibitor tool compound rather than as a synthetic intermediate . The ethyl ester analog (CAS 52505-56-3) is available at 95-97% purity but has longer lead times (8-12 weeks noted by some suppliers) . This purity and availability landscape positions the carbohydrazide as a viable synthetic building block with established supply chains.

Procurement Purity specification Supply chain

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide: Evidence-Derived Application Scenarios for Procurement


Synthesis of Pyrazoline and Pyrazole Libraries for Kinase and Anti-Inflammatory Screening

The carbohydrazide reacts directly with chalcones and 1,3-diketones under straightforward acid-catalyzed conditions to yield 2-(pyrazolin-1-yl-carbonyl) and 2-(pyrazol-1-yl-carbonyl) thieno[2,3-b]pyridine derivatives in a single synthetic operation, as demonstrated by Ho (1999) [1]. This reactivity is not available to the ester, acid, or amide analogs without additional activation steps. Downstream derivatives from this pathway have demonstrated dual COX-2/5-LOX inhibition with IC50 values as low as 0.15 µM and in vivo anti-inflammatory activity exceeding ibuprofen [2]. Procurement of the carbohydrazide is therefore the critical first step for any medicinal chemistry program building pyrazole/pyrazoline-decorated thieno[2,3-b]pyridine screening libraries.

Divergent Synthesis of Pyridothienopyrimidine vs. Pyridothienothiazine Scaffolds from a Common Precursor Family

The Bakhite et al. (2000) study provides a direct experimental roadmap for scaffold divergence: the carboxamide yields pyridothienopyrimidines upon CS₂ treatment, while the N-arylidene carbohydrazide yields pyridothienothiazines under identical conditions [1]. Researchers seeking to explore both chemotypes in parallel can procure both the carboxamide (CAS 67795-42-0) and the carbohydrazide (CAS 128918-28-5) and conduct identical CS₂ cyclization reactions to generate two structurally distinct compound series from a common thieno[2,3-b]pyridine core. This strategy maximizes scaffold diversity per synthetic effort and is directly enabled by the unique reactivity of the-2-carbohydrazide group.

Generation of Triazolothione- and Thiadiazole-Functionalized Antimicrobial Candidates

The carbohydrazide intermediate is essential for constructing triazolothione, thiadiazole, and triazole-functionalized thieno[2,3-b]pyridines via reaction with phenyl isothiocyanates followed by base- or acid-mediated cyclization. Derivatives accessed through this route have demonstrated antibacterial activity with MIC values below 8.0 µM against Bacillus subtilis MTCC 121, along with confirmed biofilm inhibition activity [1]. This application scenario is particularly relevant for industrial antimicrobial screening programs, as the carbohydrazide provides direct access to three distinct bioactive heterocyclic classes (triazolothiones, thiadiazoles, and triazoles) from a single intermediate through reagent-controlled cyclization.

Efficient Scale-Oriented Synthesis via Validated One-Pot Protocol

For programs requiring quantities beyond catalog availability, Attaby et al. (2013) have validated a one-pot protocol converting 3-amino-6-thieno[2,3-b]pyridines directly to the corresponding 2-carbohydrazides with high to excellent yields in refluxing ethanol [1]. This protocol eliminates the need for intermediate purification of the ester or acid and is applicable to the 3-amino-4,6-dimethyl substitution pattern. Procurement and process planning can therefore leverage this validated methodology for scale-up synthesis with reduced operational complexity, making the carbohydrazide an attractive building block for larger library synthesis campaigns.

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